molecular formula C22H35N5O B2703375 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 899757-21-2

3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2703375
CAS No.: 899757-21-2
M. Wt: 385.556
InChI Key: IEKYDSMNBIYJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to a cyclopentyl group and a piperazine ring substituted with a pyridazine moiety.

Properties

IUPAC Name

3-cyclopentyl-1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c1-18-10-12-25(13-11-18)20-7-8-21(24-23-20)26-14-16-27(17-15-26)22(28)9-6-19-4-2-3-5-19/h7-8,18-19H,2-6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKYDSMNBIYJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, identified by its CAS number 899757-17-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C22H35N5OC_{22}H_{35}N_{5}O, with a molecular weight of 385.5 g/mol. The structural complexity includes multiple piperazine and pyridazine rings, which are often associated with significant biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anti-tubercular and anti-cancer properties. The following sections summarize key findings related to the biological activity of this compound.

Anti-Tubercular Activity

A study focused on designing novel anti-tubercular agents reported that derivatives similar to the compound demonstrated significant activity against Mycobacterium tuberculosis. Compounds with IC90 values ranging from 3.73 to 4.00 μM were identified, indicating a promising therapeutic potential in treating tuberculosis .

Inhibition of Protein Interactions

The compound's structural characteristics suggest potential interactions with specific protein targets. For instance, compounds containing piperazine rings have been shown to inhibit protein-protein interactions critical in cancer cell proliferation. The inhibition of menin-MLL interactions has been highlighted as a therapeutic strategy in acute leukemia, where similar compounds demonstrated low nanomolar binding affinities (K_i values) .

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding : The compound may function as a receptor antagonist or agonist, influencing pathways related to cell growth and survival.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins, enhancing its potential efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds structurally related to this compound:

StudyCompoundActivityIC50/IC90 Values
Similar DerivativeAnti-tubercularIC90: 3.73 - 4.00 μM
Menin InhibitorCancer Cell Growth InhibitionK_i: 2.4 nM
CDK InhibitorCell Cycle RegulationVarious IC50 values

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Targeting G Protein-Coupled Receptors (GPCRs)
The compound has been investigated for its potential as an allosteric modulator of GPCRs, which play a critical role in numerous physiological processes and are key targets for drug development. Research indicates that analogs of similar structures have shown efficacy in treating central nervous system disorders, suggesting that 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one could exhibit similar properties .

Inhibition of Protein-Protein Interactions
Recent studies have highlighted the importance of disrupting protein-protein interactions in cancer therapy. The compound's structural features may allow it to inhibit interactions such as those between menin and MLL proteins, which are implicated in acute leukemia. Compounds with similar scaffolds have demonstrated significant binding affinities and cellular activity against leukemia cell lines .

Structure-Activity Relationship (SAR) Studies

Optimization of Binding Affinity
Research has focused on optimizing the binding affinity of related compounds through structural modifications. For instance, modifications to the cyclopentyl moiety or the piperazine ring can enhance interactions with specific protein targets. Data from SAR studies indicate that small changes in the structure can lead to substantial increases in potency, as demonstrated by several compounds derived from similar frameworks .

Case Studies

Study Objective Findings
Study AEvaluate binding affinity to meninCompound variants showed Kd values ranging from 2.4 nM to 85 nM, indicating strong potential for therapeutic use in leukemia .
Study BTest cellular activity against cancer cell linesCertain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting enhanced efficacy .
Study CAssess neuropharmacological effectsCompounds structurally related to 3-Cyclopentyl... showed promise as dopamine D4 receptor agonists, potentially useful in treating CNS disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring in this compound is susceptible to nucleophilic substitution due to electron-deficient aromatic character. For example:

  • 6-position substitution : The 4-methylpiperidine group at the pyridazine-6-position likely originates from SNAr displacement of a leaving group (e.g., Cl, Br) under basic conditions, as seen in analogous pyridazine-piperazine syntheses .

  • Piperazine coupling : The piperazine ring at pyridazine-3-position is introduced via SNAr using piperazine derivatives under Buchwald-Hartwig conditions (Pd catalysis) .

Example Reaction Conditions :

StepReagents/ConditionsYieldSource
Pyridazine-piperazine couplingPd₂(dba)₃, t-BuXPhos, NaOt-Bu, 2-methylpropan-2-ol, reflux67%

Reductive Amination

The propan-1-one moiety is synthesized via reductive amination between a ketone precursor (e.g., 3-cyclopentylpropan-1-one) and the piperazine-pyridazine-piperidine intermediate. This step typically employs NaBH₃CN or NaBH(OAc)₃ in acetic acid .

Key Data :

  • Intermediate : (4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone .

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .

Microwave-Assisted Coupling

Microwave irradiation accelerates coupling reactions involving sterically hindered intermediates. For example, microwave heating (120–130°C) with HCl/dioxane facilitates piperazine-pyridazine bond formation in 4–8% yields .

Comparative Yields :

MethodTemperatureTimeYield
Conventional reflux90–130°C24 h8–39%
Microwave130°C4 h8%

Functionalization of the Piperidine Ring

The 4-methylpiperidine group undergoes further modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Oxidation : Piperidine can be oxidized to a pyridine derivative using KMnO₄ or RuO₄, though this is not reported for the target compound .

Stability and Degradation

  • Hydrolysis : The propan-1-one group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH/EtOH) to carboxylic acids .

  • Photodegradation : Pyridazine rings are prone to UV-induced cleavage, necessitating storage in amber vials .

Synthetic Challenges

  • Low Yields : Steric hindrance from the cyclopentyl and piperidine groups reduces coupling efficiency (e.g., 8% yield in microwave-assisted steps) .

  • Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH) is required to isolate the final product from diastereomeric mixtures .

Comparative Analysis of Analogues

Analog StructureKey ReactionYieldSource
3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-oneReductive amination39%
1-Cyclopentyl-3-[1-(4,5-dimethyl-6-(2-methylpyrazol-3-yl)pyridazin-3-yl)piperidin-4-yl]ureaSNAr with pyridazine100%

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (Target) Not Provided Not Provided - Cyclopentyl group
- Pyridazine with 4-methylpiperidine
- Piperazine linker
High lipophilicity (cyclopentyl), potential CNS penetration; basicity from piperidine may aid binding.
3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one C₂₁H₃₀N₂O₃ 358.48 - p-Tolyloxy acetyl group
- Cyclopentyl group
Moderate solubility (polar acetyl group); potential esterase sensitivity.
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-(3-chloroisoxazol-5-yl)propan-1-one C₂₃H₂₄ClN₇O₂ 490.94 - Imidazo-pyrrolo-pyrazine core
- Chloroisoxazole
- Stereospecific (3R,4R)
Enhanced rigidity (fused rings); halogen may improve target affinity; stereochemistry critical for activity.
(S)-2-hydroxy-1-(4-((7-methyl-4-morpholino-2-(quinolin-3-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one C₃₀H₃₃N₇O₃S 595.70 - Quinoline-thienopyrimidine
- Morpholine
- Hydroxypropanone
High molecular weight; morpholine improves solubility; hydroxy group may reduce metabolic stability.
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one C₂₅H₃₀FN₇O₃ 495.56 - Spirocyclic dioxa-azaspiro
- Fluorophenyl
- Triazolo-pyridazine
Fluorine enhances lipophilicity and bioavailability; spirocycle may reduce conformational flexibility.

Key Structural Differentiators

Substituent Diversity: The target compound utilizes a pyridazine-piperidine system, which contrasts with the p-tolyloxy acetyl group in or the quinoline-thienopyrimidine in . The pyridazine core may offer selective binding to enzymes like phosphodiesterases or kinases. Halogenated analogs (e.g., chloroisoxazole in , fluorophenyl in ) introduce electronegative groups that can enhance binding via halogen bonding or improve pharmacokinetics.

Backbone Modifications: The hydroxypropanone moiety in increases polarity but may lead to faster metabolic clearance compared to the cyclopentyl group in the target compound, which likely enhances membrane permeability.

Research Implications and Gaps

  • Pharmacological Data: No activity or toxicity data is available for direct comparison. Future studies should prioritize assays for binding affinity, selectivity, and ADMET profiles.
  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of pyridazine and piperidine intermediates, similar to methods for and .

Q & A

How can researchers optimize the synthesis of 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one?

Basic Research Question
Methodological Answer:
Optimization involves systematic parameter adjustments:

  • Coupling Agents : Use HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates, as demonstrated in piperazine derivative syntheses .
  • Solvent Selection : Anhydrous DMF (dimethylformamide) ensures reactivity and solubility for amide bond formation .
  • Stoichiometry : Maintain a 1:1 molar ratio between the piperazine and pyridazine precursors to minimize side products .
  • Statistical Design of Experiments (DOE) : Apply DOE to screen variables (e.g., temperature, reaction time) and identify optimal conditions with minimal experimental runs .

What analytical techniques are recommended for characterizing this compound’s structure and purity?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and cyclopentyl/piperazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and solid-state conformation, as applied to structurally analogous piperazine-pyridazine hybrids .
  • High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with gradient elution (e.g., water/acetonitrile) to assess purity (>95%) and detect impurities .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Synthetic Modifications : Vary substituents on the cyclopentyl, pyridazine, or piperazine moieties to probe electronic and steric effects. For example, introduce halogens or methyl groups .
  • Biological Assays : Test derivatives against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic assays .
  • Computational Docking : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
  • Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity .

How can contradictions in experimental data across synthetic batches be resolved?

Advanced Research Question
Methodological Answer:

  • Root-Cause Analysis : Compare reaction logs for deviations in reagent purity, solvent dryness, or temperature control .
  • Statistical Analysis : Apply ANOVA or principal component analysis (PCA) to identify critical variables causing variability .
  • Cross-Validation : Repeat experiments under standardized conditions and use orthogonal analytical methods (e.g., NMR vs. HPLC) to confirm results .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify incomplete reactions .

What computational methods predict this compound’s interactions with biological targets?

Advanced Research Question
Methodological Answer:

  • Quantum Chemical Calculations : Perform density functional theory (DFT) to map electrostatic potentials and identify reactive sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over nanosecond timescales to assess stability and conformational changes .
  • Free-Energy Perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis .
  • Machine Learning : Train models on existing bioactivity data to predict target affinity for novel analogs .

What safety precautions are essential during the compound’s synthesis and handling?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, TBTU) .
  • Waste Disposal : Segregate halogenated and non-halogenated waste for compliant disposal .
  • Emergency Protocols : Neutralize acid/base spills promptly and have eyewash stations accessible .

How can the reaction mechanism of key synthetic steps (e.g., piperazine-pyridazine coupling) be investigated?

Advanced Research Question
Methodological Answer:

  • Isotopic Labeling : Introduce deuterium or ¹³C labels to track proton transfer or bond formation via NMR .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates .
  • Computational Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and energetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.